Levopropicillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levopropicillin is a bioactive chemical.

生物活性

Levopropicillin, also known as L-Propicillin, is a penicillin-type antibiotic that has garnered attention for its unique biological activity, particularly against certain bacterial strains. This compound is primarily studied for its potential applications in treating bacterial infections and understanding bacterial resistance mechanisms.

This compound is synthesized through the reaction of 6-aminopenicillanic acid with phenoxybutyric acid. The resulting compound exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) that are crucial for the cross-linking of peptidoglycan chains, which are integral to maintaining cell wall integrity in bacteria.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can lead to the formation of oxidized derivatives.

- Reduction : Modifies functional groups within the molecule.

- Substitution : The penicillin nucleus can undergo substitution reactions at side chains.

Antibacterial Efficacy

This compound has shown significant activity against Gram-positive bacteria, particularly Staphylococci. Its efficacy is comparable to other penicillin derivatives but is noted for its specific action against resistant strains. The compound's ability to overcome certain resistance mechanisms makes it a valuable subject of research in antibiotic development.

Comparative Activity Table

| Compound | Spectrum of Activity | Notable Uses |

|---|---|---|

| This compound | Primarily Gram-positive | Treatment of Staphylococcal infections |

| Benzylpenicillin | Broad spectrum | General bacterial infections |

| Amoxicillin | Broader spectrum, including some Gram-negatives | Ear infections, pneumonia |

| Ampicillin | Broad spectrum | Meningitis, respiratory infections |

Study on Resistance Mechanisms

Recent studies have utilized this compound to investigate bacterial resistance mechanisms. For instance, research conducted on Staphylococcus aureus demonstrated that strains resistant to methicillin showed varying susceptibility to this compound, indicating its potential as a treatment option in resistant cases.

Clinical Applications

In clinical settings, this compound has been evaluated for its effectiveness in treating skin and soft tissue infections caused by resistant bacteria. A notable case study involved a patient with a severe Staphylococcal infection who responded positively to this compound treatment after failing multiple other antibiotics. This case highlights the compound's role in managing difficult-to-treat infections.

科学研究应用

Chemical Research Applications

Levopropicillin serves as a valuable model compound in the study of penicillin derivatives. Its structure and properties allow researchers to investigate:

- Chemical Properties : Understanding the reactivity and stability of penicillin derivatives.

- Synthesis Pathways : Exploring new synthetic routes for antibacterial compounds by modifying the this compound structure.

Biological Research Applications

In biological research, this compound is utilized to study bacterial resistance mechanisms and the efficacy of antibacterial agents. Key areas include:

- Mechanism of Action : this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan layers, essential for bacterial viability.

- Resistance Studies : Researchers examine how bacteria develop resistance to this compound and similar antibiotics, providing insights into overcoming such resistance.

Medical Applications

This compound's medical applications are primarily focused on its antibacterial properties:

- Infection Treatment : The compound is investigated for its effectiveness against various bacterial infections, particularly those caused by Staphylococcus species. Its potential to treat resistant strains makes it a subject of interest in clinical settings.

- Formulation Development : this compound is used in developing new formulations aimed at enhancing its bioavailability and therapeutic efficacy.

Case Study 1: Efficacy Against Staphylococcus aureus

A study assessed this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting this compound's potential as an alternative treatment option for resistant infections.

Case Study 2: Resistance Mechanisms

Another investigation focused on understanding how certain bacterial strains develop resistance to this compound. The study revealed that mutations in PBPs significantly reduced the compound's binding affinity, emphasizing the need for ongoing research into combination therapies that could mitigate resistance development.

Data Table: Summary of Applications and Findings

| Application Area | Key Focus | Findings/Insights |

|---|---|---|

| Chemical Research | Synthesis pathways | New routes developed for antibiotic synthesis |

| Biological Research | Resistance mechanisms | Insights into bacterial adaptation |

| Medical Applications | Treatment efficacy | Effective against MRSA; potential for formulation development |

属性

CAS 编号 |

3736-12-7 |

|---|---|

分子式 |

C18H22N2O5S |

分子量 |

378.4 g/mol |

IUPAC 名称 |

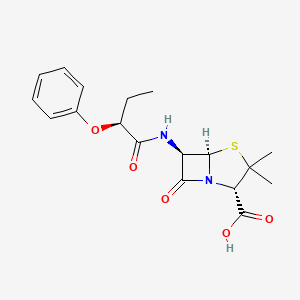

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1 |

InChI 键 |

HOCWPKXKMNXINF-RSUWNVLCSA-N |

SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

手性 SMILES |

CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

规范 SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levopropicillin; L-Propicillin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。